molecular formula C50H53K3N2O16S4 B15137910 Sulfo-Cy7.5 dicarboxylic acid

Sulfo-Cy7.5 dicarboxylic acid

Cat. No.: B15137910
M. Wt: 1183.5 g/mol
InChI Key: SAEKQXMPJWSWIA-UHFFFAOYSA-K
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Description

Sulfo-Cy7.5 dicarboxylic acid is a derivative of Cyanine 7.5, a near-infrared fluorescent dye. This compound contains carboxylic acid and sulfonate functional groups, which enhance its water solubility, making it suitable for use in aqueous solutions. This compound is commonly used in biomedical research for applications such as biomarkers and cell imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7.5 dicarboxylic acid is synthesized by introducing carboxylic acid and sulfonate groups into the Cyanine 7.5 dye structure. The synthetic process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents.

    Purification: Techniques such as crystallization and chromatography to ensure high purity.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Scientific Research Applications

Sulfo-Cy7.5 dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cy7.5 dicarboxylic acid involves its ability to emit near-infrared fluorescence. The carboxylic acid and sulfonate groups enhance its solubility and facilitate its conjugation to biomolecules. Once conjugated, the compound can track the location and dynamic changes of these biomolecules in biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced water solubility and ability to form stable conjugates with biomolecules, making it highly suitable for aqueous biological applications .

Properties

Molecular Formula

C50H53K3N2O16S4

Molecular Weight

1183.5 g/mol

IUPAC Name

tripotassium;(2E)-3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3

InChI Key

SAEKQXMPJWSWIA-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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